Home > Products > Screening Compounds P66773 > 5-fluoro-2-methoxy-N-(2-phenylethyl)benzenesulfonamide
5-fluoro-2-methoxy-N-(2-phenylethyl)benzenesulfonamide -

5-fluoro-2-methoxy-N-(2-phenylethyl)benzenesulfonamide

Catalog Number: EVT-4755066
CAS Number:
Molecular Formula: C15H16FNO3S
Molecular Weight: 309.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action
  • Enzyme inhibition: Sulfonamides are known to act as enzyme inhibitors, targeting a wide range of enzymes involved in various metabolic pathways. [, , ] For example, they can inhibit carbonic anhydrase, an enzyme crucial for maintaining pH balance in the body.
Applications
  • Pharmaceutical research: Given the structural similarities with other bioactive sulfonamides, this compound could be investigated for potential therapeutic applications. Specifically, it could be explored as a lead compound for developing:
    • Antimicrobial agents: Sulfonamides are historically known for their antibacterial activity. [, , ] This compound could be tested against a panel of bacterial strains to assess its antimicrobial potential and mechanism of action.
  • Materials science: The incorporation of fluorine atoms into organic molecules can significantly impact their physicochemical properties, including their thermal stability, solubility, and electronic properties. [] This suggests potential applications for 5-fluoro-2-methoxy-N-(2-phenylethyl)benzenesulfonamide in materials science, for example:

    5-Fluoro-2'-deoxy-5'-uridyl N-(1-carbomethoxy-2-phenylethyl)phosphoramidate

      Compound Description: This compound is a phosphoramidate diester of 5-fluoro-2'-deoxyuridine (FUdR) []. It showed antitumor activity against L1210 mouse lymphocytic leukemia cells and CCRF-CEM human T-cell lymphoblastic leukemia cells with IC50 values ranging from 0.30 to 0.40 μM []. Studies revealed its mechanism of action involves intracellular inhibition of thymidylate synthase (TS) after undergoing P-N bond cleavage by a phosphoramidase [].

    5-Fluoro-2'-deoxy-5'-uridyl N-(1-carbomethoxy-2-indolylethyl)phosphoramidate

      Compound Description: Similar to the previous compound, this is another phosphoramidate diester of FUdR exhibiting antitumor activity against L1210 and CCRF-CEM cells []. It also acts as a thymidylate synthase inhibitor after intracellular metabolism [].

    (S)-2-(5-Fluoro-2-methoxy-1,4-benzodioxan-2-yl)imidazolinium bromide

      Compound Description: This compound is a pharmacologically active molecule with a determined absolute configuration of S []. The structure of this compound is reported as its hydrobromide salt [].

    5-(5′-Fluoro-2′-methoxybiphenyl-3-yl)-1,3,4-oxadiazol-2-amine

      Compound Description: The crystal structure of this compound reveals a dihedral angle of 45.05° between the central benzene ring and the pendant benzene ring, and 15.60° between the central benzene ring and the oxadiazole ring [].

    N-[(1R)-1-(3-Cyclopropoxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide (BMS-795311)

      Compound Description: This compound is a potent and orally bioavailable cholesteryl ester transfer protein (CETP) inhibitor []. It exhibits favorable pharmacological properties compared to torcetrapib, such as increasing HDL cholesterol without significant blood pressure increase or aldosterone synthase induction [].

    6-Ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one

      Compound Description: In this compound, the methoxy and ethyl groups form dihedral angles of 1.4° and 73.5°, respectively, with the mean plane of the pyrimidine ring []. Its crystal structure reveals a centrosymmetric dimer formed by two molecules linked through a pair of N—H⋯O hydrogen bonds [].

    N-[(R)-1-(2-hydroxy-5-methylphenyl)ethyl]-N-[(R)-1-(2-methoxy-5-methylphenyl)-2-phenylethyl]aminium chloride

      Compound Description: The crystal structure of this compound reveals its stabilization through intermolecular N—H⋯Cl and O—H⋯Cl hydrogen bonds, as well as intramolecular N—H⋯O hydrogen bonds []. It has a determined absolute configuration of R at the C atom adjacent to the N atom on the phenol side [].

    (R)‐1‐(2‐Hydroxy‐5‐methylphenyl)‐N‐[(S)‐1‐(2‐methoxy‐5‐methylphenyl)‐2‐phenylethyl]butan‐1‐aminium chloride

      Compound Description: This compound's absolute configuration, determined from its hydrochloride salt crystal structure, reveals an R configuration at the stereogenic center carrying the 2-methoxy-5-methylphenyl substituent []. Intermolecular N—H⋯Cl and O—H⋯Cl hydrogen bonds, alongside intramolecular N—H⋯O hydrogen bonds, stabilize the crystal structure [].

    N-(2-hydroxybenzyl)-2-(dimethoxyphenyl)ethanamines (NBOH series)

      Compound Description: This series of compounds are thermolabile and known to degrade during gas chromatography-mass spectrometry (GC-MS) analysis []. Derivatization with trifluoroacetic anhydride allows for reliable identification of positional isomers within this series via GC-MS [].

    N-(4-chloro-2,5-dimethoxyphenyl)-5-isopropyl-2-methoxybenzenesulfonamide

      Compound Description: This compound is highlighted for its potential in promoting hair growth []. It is suggested to facilitate the transition from the follicle growth phase to the stationary phase, ultimately promoting hair growth [].

    2-((2-fluoro-4-(trifluoromethyl)phenyl)(hydroxy)methyl)-7-methoxy-3,4-dihydronaphthalen-1((2H))-one

      Compound Description: This compound's crystal structure has been reported, providing insights into its molecular geometry and packing arrangement [].

    N-[2-((Substitutedphenyl)amino)pyridin-3-yl]-4-methoxy-2-(methylthio)pyrimidine-5-carboxamides

      Compound Description: This series of compounds, designed based on the fungicide boscalid, were synthesized and evaluated for their fungicidal activity []. Several compounds in this series displayed promising activity against S. sclerotiorum and B. cinerea [].

    4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride (SSR125543A)

      Compound Description: SSR125543A is a potent and selective corticotrophin-releasing factor (CRF)(1) receptor antagonist [, ]. It exhibits anxiolytic and antidepressant-like effects in rodent models, suggesting potential therapeutic applications in related disorders [, ].

    4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide

      Compound Description: This compound's crystal structure reveals a dihedral angle of 50.11° between the indazole ring system and the benzene ring []. C—H⋯O and N—H⋯N hydrogen bonds contribute to the crystal packing by linking the molecules into chains [].

    N-(2,3-Difluorophenyl)-2-[4-({7-methoxy-5-[(2r)-piperidin-2-ylmethoxy]quinazolin-4-yl}amino)-1H-pyrazol-1-yl]acetamide and N-(2,3-Difluorophenyl)-2-[4-({7-ethoxy-5-[(2r)-piperidin-2-ylmethoxy]quinazolin

      Compound Description: This series of compounds are investigated for their potential in treating proliferative diseases, particularly cancer [].

    (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide

      Compound Description: An ultrasensitive and rapid flow injection-chemiluminescence method has been developed for the determination of this compound at pictogram levels in pharmaceutical preparations and biological fluids []. This method relies on the inhibitory effect of the compound on the luminol-bovine serum albumin chemiluminescence reaction [].

    N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)benzenesulfonamide

      Compound Description: The crystal structure of this compound reveals two independent molecules in the asymmetric unit []. Its crystal packing is characterized by inversion dimers formed through pairs of N—H⋯N hydrogen bonds, further linked into chains along the b-axis via C—H⋯O hydrogen bonds [].

    5-Fluoro-3-[3-[4-(2-[14C]-5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]piperazinyl]propyl]-1H-indole dihydrochloride

      Compound Description: This compound, radiolabeled with carbon-14, serves as a useful tool in pharmacokinetic and metabolic studies []. Its synthesis involves several steps, including coupling reactions and catalytic reduction [].

      Compound Description: This complex exhibits promising photophysicochemical properties, including good solubility in common solvents, adequate fluorescence, singlet oxygen production, and photostability []. These characteristics make it a potential photosensitizer candidate for photodynamic therapy in cancer treatment [].

    4‐Fluoro‐N‐(1‐{2‐[(propan‐2‐yl)phenoxy]ethyl}‐8‐azabicyclo[3.2.1]octan‐3‐yl)‐benzenesulfonamide (PZ-1150)

      Compound Description: PZ-1150 is a novel and potent 5-HT7 receptor antagonist demonstrating antidepressant-like and anxiolytic properties []. In vitro and in silico studies have been conducted to investigate its metabolism and predict its pharmacokinetic profile [].

    2,4-difluoro-N-(2-methoxy-5-(3-(5-(2-(4-[11C]methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide (N-[11C]7)

      Compound Description: This carbon-11 labeled compound shows promise as a potential PET radiotracer for imaging PI3K/mTOR in cancer []. Its design builds upon a potent dual PI3K/mTOR inhibitor with excellent kinase selectivity and promising in vitro and in vivo properties [].

    (S)-2beta-substituted 3alpha-[bis(4-fluoro- or 4-chlorophenyl)methoxy]tropane analogues

      Compound Description: This series of compounds act as dopamine uptake inhibitors with high affinity for the dopamine transporter (DAT) []. Structure-activity relationship studies within this series aim to develop potential medications for cocaine addiction treatment, focusing on minimizing cocaine-like pharmacological activity [].

    (E)-5-(3-hydroxybenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione (TZ3O)

      Compound Description: This thiazolidine-2,4-dione derivative exhibits neuroprotective effects in a scopolamine-induced Alzheimer's model in rats []. It was shown to alleviate scopolamine-induced cognitive decline [].

    (E)-5-(4-methoxybenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione (TZ4M)

      Compound Description: Similar to TZ3O, this thiazolidine-2,4-dione derivative also demonstrates neuroprotective effects in a scopolamine-induced Alzheimer's model in rats, improving memory and cognitive function [].

    N-hydroxy-N-(2-(1-hydroxy-2-methoxy-1H-indol-3-yl)ethyl acetamide

      Compound Description: This novel indole alkaloid was isolated from Cladosporium sp. SCSIO41205, along with four other known compounds [].

    N,N′-[(2E,3E)-Butane-2,3-diylidene]bis[4-fluoro-2-(1-phenylethyl)aniline]

      Compound Description: This molecule, synthesized from the condensation of butane-2,3-dione and 4-fluoro-2-(1-phenylethyl)aniline, exhibits a symmetrical structure with an inversion center [].

      Compound Description: This compound serves as a key intermediate in the synthesis of 2-(2,4,5-substituted phenylamino) pyrimidine compounds and their pharmaceutically acceptable salts [].

    5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid

      Compound Description: This compound is a key building block in the synthesis of a potent dopamine D2, D3, and serotonin-3 (5-HT3) receptor antagonist []. Its efficient synthesis involves several regioselective steps, including nucleophilic substitutions and bromination reactions [].

    2-Fluoro-N-[(E)-1-(6-methoxy-2-naphthyl)methylidene]-5-(trifluoromethyl)aniline

      Compound Description: The crystal structure of this Schiff base compound reveals an intramolecular C—H⋯F hydrogen bond and a C—H⋯π interaction that contributes to its packing arrangement [].

    2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid

      Compound Description: This compound serves as a novel linker in solid-phase peptide synthesis and can be monitored by gel-phase 19F NMR spectroscopy []. Its synthesis involves nucleophilic aromatic substitutions on 2,4,5-trifluorobenzonitrile as key steps [].

    (R)-4-methoxy-2-[(1-phenylethyl)iminomethyl]phenol

      Compound Description: This chiral photochromic Schiff base exists in the phenol–imine tautomeric form, exhibiting an intramolecular O—H⋯N hydrogen bond []. C—H⋯π interactions contribute to the stabilization of its crystal packing [].

      Compound Description: This series of compounds were synthesized via a chemoenzymatic approach utilizing purine nucleoside phosphorylase []. These compounds were evaluated for their activity against herpes simplex virus type 1 (HSV-1) [].

    N-fluoro-N-(phenylsulfonyl)benzenesulfonamide

      Compound Description: This compound acts as an electrophilic fluorinating agent in organic synthesis [].

    4-(4-Methoxyphenyl)-3-(pyridin-2-yl)-5-(pyrimidin-2-yl)-1,2,4-triazole

      Compound Description: This compound is part of a series of newly synthesized pyrimidin-2-yl-substituted triaryltriazoles []. Its structure, along with other compounds in the series, has been characterized using various spectroscopic techniques, including UV-Vis, FT-IR, 1H NMR, ESI-MS, and single-crystal X-ray diffraction [].

      Compound Description: This zinc(II) phthalocyanine derivative incorporates novel benzenesulfonamide derivatives as substituents, influencing its spectroscopic, photophysical, and photochemical properties []. This compound exhibits potential for photocatalytic applications [].

    N-((1S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethyl)-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide (TAK-915)

      Compound Description: TAK-915 is a highly potent, selective, and brain-penetrating phosphodiesterase 2A (PDE2A) inhibitor, identified as a clinical candidate for the treatment of cognitive disorders []. Its discovery involved a structure-based drug design approach to optimize potency, selectivity, and brain penetration [].

    N-((1S)-2-hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (20)

      Compound Description: This compound represents a novel pyrazolo[1,5-a]pyrimidine-based PDE2A inhibitor, structurally distinct from TAK-915 []. It exhibits promising preclinical properties, including robust increases in 3',5'-cyclic guanosine monophosphate (cGMP) levels in the rat brain and attenuation of MK-801-induced episodic memory deficits in rats [].

    1-(3-Fluoro-benzenesulfonyl)-5-{3-[5-(3-methoxy-phenyl)-2-methyl-2H-[1,2,4]triazol-3-yl]-phenyl}-1H-indole

      Compound Description: An anodic stripping voltammetric method has been developed for determining this compound in medical preparations and biological fluids using a glassy carbon electrode [].

    Properties

    Product Name

    5-fluoro-2-methoxy-N-(2-phenylethyl)benzenesulfonamide

    IUPAC Name

    5-fluoro-2-methoxy-N-(2-phenylethyl)benzenesulfonamide

    Molecular Formula

    C15H16FNO3S

    Molecular Weight

    309.4 g/mol

    InChI

    InChI=1S/C15H16FNO3S/c1-20-14-8-7-13(16)11-15(14)21(18,19)17-10-9-12-5-3-2-4-6-12/h2-8,11,17H,9-10H2,1H3

    InChI Key

    XTIJLRMHSFZSAI-UHFFFAOYSA-N

    SMILES

    COC1=C(C=C(C=C1)F)S(=O)(=O)NCCC2=CC=CC=C2

    Canonical SMILES

    COC1=C(C=C(C=C1)F)S(=O)(=O)NCCC2=CC=CC=C2

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.